8-Hydroxy-2-methylquinoline-7-carboxylic acid 8-Hydroxy-2-methylquinoline-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 23051-08-3
VCID: VC3710195
InChI: InChI=1S/C11H9NO3/c1-6-2-3-7-4-5-8(11(14)15)10(13)9(7)12-6/h2-5,13H,1H3,(H,14,15)
SMILES: CC1=NC2=C(C=C1)C=CC(=C2O)C(=O)O
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol

8-Hydroxy-2-methylquinoline-7-carboxylic acid

CAS No.: 23051-08-3

Cat. No.: VC3710195

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

8-Hydroxy-2-methylquinoline-7-carboxylic acid - 23051-08-3

Specification

CAS No. 23051-08-3
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
IUPAC Name 8-hydroxy-2-methylquinoline-7-carboxylic acid
Standard InChI InChI=1S/C11H9NO3/c1-6-2-3-7-4-5-8(11(14)15)10(13)9(7)12-6/h2-5,13H,1H3,(H,14,15)
Standard InChI Key SHOHIXCIFBPUAP-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=C1)C=CC(=C2O)C(=O)O
Canonical SMILES CC1=NC2=C(C=C1)C=CC(=C2O)C(=O)O

Introduction

Chemical Properties and Structure

Basic Identification

8-Hydroxy-2-methylquinoline-7-carboxylic acid is an organic compound with a molecular formula of C11H9NO3 and a molecular weight of 203.19 g/mol . The compound was first registered in chemical databases in August 2005, with the most recent modification to its record occurring in April 2025 . The compound combines the quinoline heterocyclic system with three key functional groups: a hydroxyl group at position 8, a methyl group at position 2, and a carboxylic acid group at position 7 . This specific arrangement of functional groups creates a unique chemical environment that influences its reactivity and coordination properties.

Structural Features

The molecular structure of 8-Hydroxy-2-methylquinoline-7-carboxylic acid consists of a bicyclic system where a benzene ring is fused with a pyridine ring to form the quinoline core . The hydroxyl group at position 8 is situated adjacent to the carboxylic acid group at position 7, creating a potential for intramolecular hydrogen bonding that can stabilize certain conformations of the molecule. The methyl substituent at position 2 is located on the pyridine ring portion of the quinoline system and contributes to the electron density distribution across the molecule. The spatial arrangement of these functional groups is crucial for understanding the compound's behavior in chemical reactions and its ability to coordinate with metal ions.

Chemical Descriptors

The chemical structure of 8-Hydroxy-2-methylquinoline-7-carboxylic acid can be represented using various chemical notation systems that provide standardized ways to encode its structure. These include:

Descriptor TypeValue
SMILESCC1=NC2=C(C=C1)C=CC(=C2O)C(=O)O
InChIInChI=1S/C11H9NO3/c1-6-2-3-7-4-5-8(11(14)15)10(13)9(7)12-6/h2-5,13H,1H3,(H,14,15)
InChIKeySHOHIXCIFBPUAP-UHFFFAOYSA-N

These descriptors allow for the unambiguous identification of the compound and facilitate its registration in chemical databases and literature searches.

Identifiers and Nomenclature

Chemical Identifiers

Various identification systems are used to catalog and reference 8-Hydroxy-2-methylquinoline-7-carboxylic acid in chemical databases and literature. The key identifiers for this compound include:

Identifier TypeValue
PubChem CID469823
CAS Registry Number23051-08-3
ChEMBL IDCHEMBL39823
DSSTox Substance IDDTXSID40332857
Nikkaji NumberJ1.014.463I
WikidataQ72480449

Research Applications

Coordination Chemistry

A significant application of 8-Hydroxy-2-methylquinoline-7-carboxylic acid is in coordination chemistry, where it serves as a ligand for forming metal complexes. Research has demonstrated that the compound can react with rhenium complexes such as [ReOBr3(AsPh3)2] to form [ReOBr2(hmquin-7-COOH)(AsPh3)] . In these reactions, the compound typically functions as a bidentate or tridentate ligand, coordinating to metal centers through its nitrogen and oxygen atoms. This coordination behavior makes it valuable for studying metal-ligand interactions and developing new coordination compounds with potential applications in catalysis, materials science, and medicinal chemistry.

Structural and Spectroscopic Studies

The coordination complexes formed by 8-Hydroxy-2-methylquinoline-7-carboxylic acid have been characterized using various analytical techniques to elucidate their structure and properties. Specifically, the rhenium complex [ReOBr2(hmquin-7-COOH)(AsPh3)] has been studied using IR spectroscopy, UV-visible spectroscopy, and single crystal X-ray analysis . These investigations provide valuable information about how the compound interacts with metal centers and how these interactions affect the structural and electronic properties of the resulting complexes. The hydroxyl and carboxylic acid groups in the compound can participate in both coordination to metals and hydrogen bonding, contributing to the structural diversity of its complexes.

Theoretical Investigations

Computational studies using density functional theory (DFT) have been employed to investigate the electronic structure of complexes containing 8-Hydroxy-2-methylquinoline-7-carboxylic acid . These theoretical calculations provide insights into the nature of the frontier orbitals and the electronic transitions involved in the absorption spectra of these complexes. Time-dependent density functional (TD-DFT) calculations have also been used to interpret the electronic transitions and understand the spectroscopic properties of these complexes . These computational studies complement experimental investigations and provide a deeper understanding of the electronic structure and bonding in these systems.

Spectroscopic Properties

Infrared Spectroscopy

Infrared spectroscopy is a valuable tool for characterizing 8-Hydroxy-2-methylquinoline-7-carboxylic acid and its metal complexes. The IR spectrum of the compound would typically show characteristic absorption bands corresponding to the functional groups present in the molecule. These include the O-H stretching vibration of the hydroxyl and carboxylic acid groups, C=O stretching of the carboxylic acid, and C=C and C=N stretching vibrations of the aromatic quinoline system. In metal complexes, shifts in these absorption bands can provide information about the coordination mode of the ligand. For example, in the [ReOBr2(hmquin-7-COOH)(AsPh3)] complex, changes in the IR spectrum compared to the free ligand have been used to confirm the coordination of 8-Hydroxy-2-methylquinoline-7-carboxylic acid to the rhenium center .

UV-Visible Spectroscopy

The UV-visible absorption spectrum of 8-Hydroxy-2-methylquinoline-7-carboxylic acid and its metal complexes provides information about electronic transitions in these systems. The compound itself would be expected to show absorptions corresponding to π→π* and n→π* transitions involving the aromatic system and the functional groups. In metal complexes, additional bands may appear due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. Studies on the [ReOBr2(hmquin-7-COOH)(AsPh3)] complex have used UV-visible spectroscopy in conjunction with TD-DFT calculations to characterize these electronic transitions and understand the electronic structure of the complex . This approach provides insights into how coordination to the metal affects the electronic properties of the ligand.

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